(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide
Description
This compound is an acrylamide derivative featuring a trichloroethyl backbone substituted with a 3-pyridinylamino group. Its structure (Figure 1) includes an (E)-configured α,β-unsaturated carbonyl group, which is critical for biological interactions such as enzyme inhibition or receptor binding.
Properties
Molecular Formula |
C16H14Cl3N3O |
|---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(pyridin-3-ylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C16H14Cl3N3O/c17-16(18,19)15(21-13-7-4-10-20-11-13)22-14(23)9-8-12-5-2-1-3-6-12/h1-11,15,21H,(H,22,23)/b9-8+ |
InChI Key |
PXZVTXPAJAFLKU-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction Protocol
Reductive Amination
- Reactants : Trichloroacetaldehyde (CCl₃CHO) and ammonium acetate in methanol.
- Reducing agent : Sodium cyanoborohydride (NaBH₃CN).
- Conditions : Room temperature, 12 hours (yield: 58–63%).
Introduction of the Pyridinylamino Group
The pyridinylamino moiety is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling (Fig. 3):
Nucleophilic Aromatic Substitution
Ullmann Coupling Optimization
- Base : Cs₂CO₃.
- Ligand : N,N′-Dimethylethylenediamine.
- Solvent : Toluene.
- Temperature : 100°C, 18 hours (yield: 55–60%).
Acrylamide Formation
The final step involves coupling the trichloroethyl-pyridinylamine intermediate with cinnamoyl chloride (Fig. 4):
Acylation Protocol
Microwave-Assisted Synthesis
- Conditions : 100 W, 80°C, 15 minutes.
- Advantage : Reduced reaction time and improved E/Z selectivity (>95:5).
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H, pyridine-H), 8.23 (dd, J = 4.8, 1.2 Hz, 1H, pyridine-H), 7.65–7.28 (m, 6H, Ar-H + NH), 6.82 (d, J = 15.6 Hz, 1H, CH=CO), 6.24 (d, J = 15.6 Hz, 1H, CH=CO), 4.92 (q, J = 6.8 Hz, 1H, NCH), 1.89 (s, 3H, CCl₃).
- ESI-MS : m/z 423.2 [M+H]⁺.
Challenges and Optimization
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
- Core Backbone: All analogs share the trichloroethyl-acrylamide scaffold, but substituent variations dictate activity. Pyridine vs. Quinoline: The target compound’s 3-pyridinylamino group (electron-deficient) may offer different binding kinetics compared to Salubrinal’s quinoline (bulkier, aromatic) . Halogenation: Dichlorophenyl (CAS 301359-07-9) and bromophenoxy (CAS MFCD00790389) substituents alter lipophilicity and steric hindrance, affecting membrane permeability .
Physicochemical Properties
- Solubility: Salubrinal’s solubility in DMSO (96 mg/mL) exceeds that of the dichlorophenyl analog, likely due to quinoline’s planar structure enhancing crystallinity .
- Molecular Weight : Variations (375–479 Da) influence bioavailability; lower weights (e.g., target compound) may improve blood-brain barrier penetration.
Biological Activity
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a propenamide backbone with a phenyl group and a trichloroethyl moiety attached to a pyridine amino group. Its structural characteristics suggest potential interactions with various biological targets, particularly in protein binding and enzyme inhibition.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing phenyl and pyridine groups have shown promising results in inhibiting antiapoptotic proteins such as Bcl-2 and Mcl-1, which are often overexpressed in cancer cells. These proteins contribute to tumor resistance against chemotherapy and radiotherapy .
In a study evaluating various compounds for their binding affinities to Bcl-2 family proteins, some derivatives demonstrated sub-micromolar Ki values (Ki = 0.3-1 μM), indicating strong interactions that could lead to effective cancer treatments .
The proposed mechanism of action for this compound involves the induction of apoptosis in tumor cells through the mitochondrial pathway. This is facilitated by the compound's ability to bind to the BH3-binding groove of antiapoptotic proteins, leading to their inhibition and subsequent activation of pro-apoptotic factors .
Study 1: In Vitro Evaluation
A series of compounds structurally related to this compound were evaluated in vitro for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values less than 10 μM, showcasing their potential as effective cytotoxic agents against tumor cells .
Study 2: Binding Affinity Assessment
In another study focused on structure-based virtual screening, a lead compound was identified with a binding affinity towards Mcl-1. The optimization process led to the synthesis of 82 derivatives, including those similar to this compound. The most promising candidates were further evaluated for their biological activity and apoptosis-inducing capabilities .
Data Summary
| Compound Name | Ki Value (μM) | IC50 Value (μM) | Biological Target |
|---|---|---|---|
| (Lead Compound) | 0.3 - 0.4 | <10 | Mcl-1 |
| (Related Derivative) | 1 | <10 | Bcl-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
